molecular formula C25H35N5O4S B15542926 (S,R,S)-AHPC-Ala

(S,R,S)-AHPC-Ala

Número de catálogo: B15542926
Peso molecular: 501.6 g/mol
Clave InChI: XSXBNMPXVJEGQV-SDWXPCGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC-Ala is a useful research compound. Its molecular formula is C25H35N5O4S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H35N5O4S

Peso molecular

501.6 g/mol

Nombre IUPAC

[(3R,5S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C25H35N5O4S/c1-14(26)24(33)34-18-10-19(30(12-18)23(32)21(27)25(3,4)5)22(31)28-11-16-6-8-17(9-7-16)20-15(2)29-13-35-20/h6-9,13-14,18-19,21H,10-12,26-27H2,1-5H3,(H,28,31)/t14-,18+,19-,21+/m0/s1

Clave InChI

XSXBNMPXVJEGQV-SDWXPCGYSA-N

Origen del producto

United States

Foundational & Exploratory

(S,R,S)-AHPC-Ala: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Ala is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover. By being incorporated into Proteolysis-Targeting Chimeras (PROTACs), this compound serves as a molecular hook to recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its role in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4.

Core Structure and Stereochemistry

This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2). The core structure, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is characterized by a specific stereochemistry that is critical for its high-affinity binding to the VHL protein. The "(S,R,S)" designation refers to the stereocenters at the tert-butylglycine, the proline ring, and the alanine (B10760859) linker attachment point, respectively. The "Ala" component signifies an alanine linker, which provides a reactive terminus for conjugation to a ligand targeting the protein of interest.

Chemical Structure of the (S,R,S)-AHPC Core:

(Note: This represents the core amine before the addition of the alanine linker)

Role in PROTAC-Mediated Degradation

This compound is a fundamental building block for constructing PROTACs that hijack the VHL E3 ligase. These heterobifunctional molecules consist of three key components:

  • A ligand for the target protein: This moiety specifically binds to the protein of interest (e.g., SMARCA2).

  • A ligand for an E3 ubiquitin ligase: In this case, the (S,R,S)-AHPC core binds to VHL.

  • A chemical linker: The alanine component and any additional spacer connect the two ligands.

The PROTAC molecule brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Quantitative Data

LigandBinding Affinity (Kd) to VHLMethod
VH032185 nM[1][2]Isothermal Titration Calorimetry (ITC)

The efficacy of PROTACs incorporating this compound is demonstrated by their ability to induce the degradation of their target proteins. For instance, "PROTAC SMARCA2/4-degrader-23," which utilizes an (S,R,S)-AHPC-based VHL ligand, demonstrates potent degradation of SMARCA2 and SMARCA4 in cellular assays.

PROTACTarget Protein(s)DC50DmaxCell Line
SMARCA2/4-degrader-1 (I-430)SMARCA2/4<100 nM>90%A549
SMARCA2/4-degrader-23SMARCA2/4<100 nM>90%A549

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

Synthesis of this compound (General Procedure)

A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, based on standard peptide coupling and PROTAC synthesis methodologies, a general procedure can be outlined:

  • Synthesis of the (S,R,S)-AHPC core: The synthesis of the parent amine, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that can be achieved through various organic synthesis routes, often involving the coupling of protected amino acid precursors.

  • Coupling of the Alanine Linker: The free amine of the (S,R,S)-AHPC core is coupled with a protected alanine amino acid (e.g., Fmoc-Ala-OH or Boc-Ala-OH) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: The protecting group on the alanine linker is removed to expose a reactive functional group (either a carboxylic acid or an amine) for subsequent conjugation to the target protein ligand.

VHL Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the binding affinity, enthalpy, and stoichiometry of a ligand binding to a protein.

Materials:

  • Purified VHL protein complex (VCB: VHL, Elongin C, Elongin B)

  • This compound or its analog (e.g., VH032)

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the VHL protein extensively against the ITC buffer.

    • Dissolve the VHL ligand in the final dialysis buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the VHL protein into the sample cell of the calorimeter.

    • Load the VHL ligand into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the ligand into the protein solution.

    • Measure the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of SMARCA2

The signaling pathway for a PROTAC utilizing this compound to degrade SMARCA2 involves the hijacking of the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC This compound-Linker-SMARCA2_Ligand Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex Binds VHL_E3 VHL E3 Ligase Complex VHL_E3->Ternary_Complex Binds Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated degradation of SMARCA2 via VHL recruitment.

Experimental Workflow for PROTAC Evaluation

A typical workflow to evaluate the efficacy of a PROTAC synthesized from this compound involves a series of in vitro and cellular assays.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (this compound + Linker + Target Ligand) Biochemical_Assay Biochemical Assays (e.g., VHL Binding - ITC/FP) Synthesis->Biochemical_Assay Cellular_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Biochemical_Assay->Cellular_Assay Confirm Target Engagement Functional_Assay Functional Cellular Assays (e.g., Cell Viability, Phenotypic Screens) Cellular_Assay->Functional_Assay Confirm Downstream Effects In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Functional_Assay->In_Vivo_Studies Lead Candidate

Caption: A typical experimental workflow for PROTAC development.

Conclusion

This compound is a highly valuable chemical tool for researchers in the field of targeted protein degradation. Its stereospecific and high-affinity binding to the VHL E3 ligase makes it an effective component of PROTACs designed to eliminate disease-causing proteins. The successful development of potent SMARCA2/4 degraders using (S,R,S)-AHPC-based ligands underscores the therapeutic potential of this approach. Further research and development in this area hold the promise of new treatments for a variety of diseases, including cancer.

References

The Discovery and Synthesis of VHL Ligands: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The von Hippel-Lindau (VHL) protein, a critical component of the cellular machinery for protein degradation, has emerged as a cornerstone in the field of targeted protein degradation (TPD). Its role as the substrate recognition component of the an E3 ubiquitin ligase complex is pivotal for the function of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of small molecule VHL ligands, intended for researchers, scientists, and professionals in drug development.

The Discovery of VHL Ligands: From Hypoxia to High-Affinity Binders

The journey to potent VHL ligands began with understanding its natural biological function. VHL is a tumor suppressor that targets the alpha-subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).[4][5] This process is exquisitely regulated by oxygen-dependent prolyl hydroxylation of HIF-1α. In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[4] This post-translational modification creates a binding site for VHL, which then recruits the rest of the E3 ligase complex (comprising Elongin B, Elongin C, Cullin 2, and Rbx1) to polyubiquitinate HIF-1α, marking it for destruction by the proteasome.[1][6]

The first crystal structure of the VHL-ElonginB-ElonginC (VCB) complex bound to a HIF-1α peptide, solved in the early 2000s, was a watershed moment.[1] It revealed the precise molecular interactions underpinning this recognition, most notably the critical role of the hydroxylated proline residue which sits (B43327) in a well-defined pocket on the VHL surface.[1][7] This structural blueprint paved the way for the structure-based design of the first small-molecule VHL ligands.[1][2][8] Early efforts focused on creating peptidomimetic compounds that could replicate the key interactions of the HIF-1α peptide, particularly the crucial hydrogen bonds formed by the hydroxyproline (B1673980) motif.[7] This led to the development of the core hydroxyproline-based scaffold that remains the foundation for the vast majority of VHL ligands used today.[9]

Further optimization through structure-activity relationship (SAR) studies led to the development of highly potent and cell-permeable ligands, such as the widely used VH032.[9][10] These efforts involved modifying different parts of the initial scaffold to enhance binding affinity and improve physicochemical properties.[1][10] The availability of these high-quality, small-molecule ligands was a critical turning point, overcoming a major bottleneck in the development of PROTAC technology.[2][8][11]

Signaling Pathway and Experimental Workflows

To contextualize the discovery and application of VHL ligands, it is essential to visualize the key biological pathway and experimental procedures.

VHL_HIF1a_Pathway VHL-Mediated Degradation of HIF-1α Normoxia Normoxia (O2 present) PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs activates Hypoxia Hypoxia (O2 absent) HIF1a HIF-1α Hypoxia->HIF1a Hypoxia->PHDs inhibits HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Stabilization Stabilization & Nuclear Translocation HIF1a->Stabilization PHDs->HIF1a hydroxylates VHL_complex VHL E3 Ligase Complex (VHL, EloB/C, Cul2, Rbx1) HIF1a_OH->VHL_complex binds HIF1a_Ub Poly-ubiquitinated HIF-1α HIF1a_OH->HIF1a_Ub VHL_complex->HIF1a_OH ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome HIF1a_Ub->Proteasome targeted to Degradation Degradation Proteasome->Degradation HIF_Target_Genes Transcription of Hypoxia-Responsive Genes Stabilization->HIF_Target_Genes

Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

VHL_Ligand_Synthesis Generalized Synthetic Workflow for VHL Ligands StartMat Starting Materials (e.g., Boc-protected benzylic amine) Arylation C-H Arylation (e.g., with 4-methylthiazole, Pd catalyst) StartMat->Arylation Deprotection1 Amine Deprotection (e.g., TFA or HCl) Arylation->Deprotection1 AmideCoupling1 Amide Coupling 1 (with Boc-Hyp-OH, HATU, DIPEA) Deprotection1->AmideCoupling1 Deprotection2 Boc Deprotection AmideCoupling1->Deprotection2 AmideCoupling2 Amide Coupling 2 (with desired R-group -COOH) Deprotection2->AmideCoupling2 FinalProduct Final VHL Ligand (e.g., VH032) AmideCoupling2->FinalProduct

Caption: A representative synthetic workflow for hydroxyproline-based VHL ligands.

FP_Assay_Workflow Fluorescence Polarization (FP) Competition Assay Workflow cluster_0 High Polarization cluster_1 Low Polarization VHL_FP VHL Complex BoundComplex VHL::Probe Complex (Slow rotation) VHL_FP->BoundComplex Probe Fluorescent Probe (e.g., FAM-HIF-1α peptide) Probe->BoundComplex FreeProbe Free Probe (Fast rotation) BoundComplex->FreeProbe displaces VHL_Ligand_Complex VHL::Ligand Complex BoundComplex->VHL_Ligand_Complex Competition by Test Ligand VHL_LP VHL Complex VHL_LP->VHL_Ligand_Complex TestLigand Test Ligand TestLigand->VHL_Ligand_Complex

Caption: Principle of the Fluorescence Polarization (FP) competition binding assay.

Synthesis of VHL Ligands

The synthesis of VHL ligands, particularly derivatives of the VH032 scaffold, has been extensively optimized to allow for multigram production.[12][13] These synthetic routes are crucial for academic research and industrial drug development, enabling the creation of diverse PROTAC libraries. A common strategy involves a convergent approach, building the molecule in stages through key amide bond formations.[13][14]

A representative synthesis often begins with a protected benzylic amine which undergoes a palladium-catalyzed C-H arylation with 4-methylthiazole.[13][15][16] Following deprotection, the resulting amine is coupled with Boc-protected hydroxyproline. Subsequent deprotection and a final amide coupling step with a desired carboxylic acid install the final piece of the ligand.[15] Recent advancements have focused on improving the efficiency and yield of key steps, such as the C-H arylation, and developing unified strategies for producing various VHL ligand analogs.[13][14]

Quantitative Data of Representative VHL Ligands

The binding affinity of ligands to VHL is a critical parameter for their effectiveness in PROTACs. While extremely high affinity is not always necessary, a certain level of binding is required for efficient ternary complex formation.[17] The table below summarizes binding data for several key VHL ligands.

Compound/LigandBinding AssayBinding Affinity (Kd or Ki)Reference
HIF-1α peptideFluorescence Polarization (FP)Kd = 180 nM[7]
VH032Surface Plasmon Resonance (SPR)Kd = 145 µM (for a derivative)[1]
VH298Isothermal Titration Calorimetry (ITC)Kd = 89 nM[1]
Compound 15 (from Galan et al.)Isothermal Titration Calorimetry (ITC)Kd = 5.4 µM[7]
Weak Affinity Ligands (from Wang lab)Competition AssayKi = 2-3 µM[17]

Note: Binding affinities can vary depending on the specific assay conditions and constructs used. This table provides representative values from the literature.

Experimental Protocols

This section provides generalized protocols for the synthesis and characterization of VHL ligands.

General Protocol for VHL Ligand Synthesis (VH032-like Scaffold)

This protocol is a generalized representation based on published methods.[14][15]

  • C-H Arylation:

    • To a solution of a suitable starting material (e.g., Boc-protected (4-bromophenyl)methanamine) in a solvent like DMA, add 4-methylthiazole, a palladium catalyst (e.g., Pd(OAc)₂ or Pd-PEPPSI-IPr), and a base (e.g., KOAc or K₂CO₃).[13][15]

    • Heat the reaction mixture at 90-130°C for several hours until completion, monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup and purify the product by flash column chromatography or trituration.[14]

  • Amine Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., methanol (B129727) or dioxane).

    • Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-12 hours.[15]

    • Remove the solvent under reduced pressure to yield the amine salt.

  • First Amide Coupling (Hydroxyproline addition):

    • Dissolve the deprotected amine, Boc-Hyp-OH, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup and purify the coupled product by chromatography.

  • Second Deprotection and Final Amide Coupling:

    • Repeat the deprotection step as described in step 2 to remove the Boc group from the hydroxyproline moiety.

    • Perform a final amide coupling as described in step 3, using the desired carboxylic acid to install the final R-group.

    • Purify the final VHL ligand product by preparative HPLC to yield the pure compound.

Protocol for VHL Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the VHL complex.[7][18]

  • Reagents and Preparation:

    • Purified VCB complex (VHL, Elongin B, Elongin C).

    • Fluorescent probe: A high-affinity fluorescently-labeled VHL ligand or a HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD).[7]

    • Assay Buffer: A suitable buffer such as PBS with 0.01% Tween-20 and 1 mM DTT.

    • Test Compounds: Serially diluted in DMSO, then in assay buffer. The final DMSO concentration should not exceed 1%.[18]

    • A black, low-binding 96- or 384-well microplate.

  • Assay Procedure:

    • Add a fixed concentration of the VCB complex and the fluorescent probe to all wells of the microplate. The concentrations should be optimized to give a stable and robust polarization signal.

    • Add serial dilutions of the test compound or control inhibitor (e.g., VH298) to the wells.[18] Include wells with no inhibitor (maximum polarization) and wells with no VCB complex (minimum polarization).

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.

    • The IC₅₀ can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

In Vitro Ternary Complex Pull-Down Assay

This assay provides qualitative or semi-quantitative evidence of the formation of the E3 ligase:PROTAC:target protein ternary complex.[19]

  • Reagents and Preparation:

    • Purified, tagged VCB complex (e.g., His-tagged).

    • Purified target protein of interest (POI).

    • VHL-based PROTAC molecule.

    • Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) beads for His-tag).

    • Wash and Elution buffers.

  • Assay Procedure:

    • In separate tubes, incubate the tagged VCB complex with the affinity beads to allow for binding.

    • Wash the beads to remove any unbound VCB complex.

    • To the bead-bound VCB, add the PROTAC molecule and the POI. Incubate to allow for ternary complex formation.

    • As controls, run reactions omitting the PROTAC, or using an inactive epimer of the VHL ligand.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., containing high imidazole (B134444) concentration for His-tags).

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting.

    • Probe the Western blot with antibodies against the POI and a component of the VCB complex.

    • The presence of the POI in the eluate only in the presence of a functional PROTAC indicates the formation of a stable ternary complex.[19]

References

The Critical Role of Stereochemistry in the Function of AHPC Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of drug discovery, particularly with the advent of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), understanding and controlling stereochemistry is paramount. This technical guide provides an in-depth exploration of the importance of stereochemistry in aryl-heterocyclic-piperidine-carboxamide (AHPC) compounds, a class of molecules that have gained prominence as highly effective ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many successful PROTACs.

The Stereochemical Imperative of AHPC Compounds in PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

AHPC-based ligands have emerged as potent recruiters of the VHL E3 ligase. However, their ability to bind to VHL is strictly dependent on their stereochemical configuration. The specific spatial arrangement of substituents on the piperidine (B6355638) and carboxamide core dictates the ligand's ability to fit into the binding pocket of the VHL protein.

Stereoisomers of AHPC: A Tale of Activity and Inactivity

The significance of stereochemistry is starkly illustrated by the different stereoisomers of AHPC-based VHL ligands. The (S,R,S) configuration is the active stereoisomer that effectively binds to the VHL protein, while the (S,S,S) stereoisomer is considered inactive and is often used as a negative control in experiments. This highlights that even a subtle change in the spatial orientation of a single chiral center can completely abolish biological activity.

Table 1: Stereoisomers of a Representative AHPC-based VHL Ligand

StereoisomerVHL Binding ActivityRole in Research
(S,R,S)-AHPCActiveE3 Ligase Ligand for PROTACs
(S,S,S)-AHPCInactiveNegative Control

Quantitative Analysis of Stereoisomer Activity

While it is qualitatively understood that the (S,R,S) isomer is active and the (S,S,S) isomer is not, quantitative data on their differential binding affinities and functional consequences in a PROTAC context provides a more complete picture. The following table summarizes available data for a representative AHPC-based PROTAC.

Table 2: Comparative Biological Activity of AHPC Stereoisomers

CompoundTarget ProteinE3 Ligase LigandDC50Reference
PROTAC with (S,R,S)-AHPC(Me)-C6-NH2FBXO22VHL77 nM[1]
PROTAC with inverted stereocenter (prevents VHL binding)FBXO22VHLInactive[1]

Note: DC50 is the half-maximal degradation concentration, a measure of PROTAC potency.

Experimental Protocols

Protocol 1: Synthesis of (S,R,S)-AHPC Hydrochloride

This protocol outlines a general synthetic route for (S,R,S)-AHPC hydrochloride, a key building block for VHL-recruiting PROTACs.

Materials:

  • Appropriately protected starting materials (e.g., Boc-protected amino acids, piperidine derivatives)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agents (e.g., TFA, HCl in dioxane)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Amide Coupling: Dissolve the protected piperidine-carboxamide precursor and the protected amino acid in an appropriate solvent like DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the coupled product using flash column chromatography.

  • Deprotection: Dissolve the purified, protected intermediate in a suitable solvent (e.g., DCM).

  • Add a deprotection agent (e.g., TFA or HCl in dioxane) to remove the protecting groups.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by LC-MS.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation or crystallization to yield the desired (S,R,S)-AHPC hydrochloride.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol describes a standard method to assess the efficacy of an AHPC-based PROTAC in degrading a target protein.

Materials:

  • Cell line expressing the target protein

  • AHPC-based PROTAC and negative control (e.g., containing (S,S,S)-AHPC)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the AHPC-based PROTAC and the negative control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of protein degradation.

Visualizing the Molecular Machinery and Experimental Design

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC AHPC-based PROTAC ((S,R,S)-isomer) Target Target Protein (e.g., FBXO22) PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Target_PROTAC_VHL Target-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Target_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action of an AHPC-based PROTAC.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_protac_assembly PROTAC Assembly cluster_evaluation Biological Evaluation Synth_Active Synthesize (S,R,S)-AHPC (Active Isomer) Assemble_Active Couple (S,R,S)-AHPC to Linker and Target Ligand Synth_Active->Assemble_Active Synth_Inactive Synthesize (S,S,S)-AHPC (Inactive/Control Isomer) Assemble_Inactive Couple (S,S,S)-AHPC to Linker and Target Ligand Synth_Inactive->Assemble_Inactive Cell_Treatment Treat Cells with PROTACs (Active vs. Inactive) Assemble_Active->Cell_Treatment Assemble_Inactive->Cell_Treatment Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Data_Analysis Analyze Protein Degradation (e.g., DC50 determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for comparing AHPC stereoisomers.

Conclusion

The stereochemistry of AHPC compounds is not a mere structural nuance but a critical determinant of their biological function. As ligands for the VHL E3 ligase, the precise (S,R,S) configuration is essential for binding and subsequent recruitment to the target protein in a PROTAC complex. The inability of other stereoisomers, such as the (S,S,S) form, to engage VHL underscores the high degree of stereoselectivity in this molecular recognition event. For researchers in drug discovery and development, a thorough understanding and rigorous control of stereochemistry are indispensable for the design and optimization of effective and specific AHPC-based therapeutics. This guide provides a foundational understanding and practical protocols to aid in the exploration of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of (S,R,S)-AHPC-Ala in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Ala is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. It serves as a fundamental building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology represents a paradigm shift in therapeutics, moving from protein inhibition to targeted protein elimination.

These application notes provide a comprehensive guide for the use of this compound-containing PROTACs in cell culture, covering experimental design, detailed protocols for assessing protein degradation and cell viability, and data interpretation.

Mechanism of Action

PROTACs containing this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_VHL VHL E3 Ligase Complex cluster_Ubiquitination cluster_Degradation VHL VHL EloC Elongin C VHL->EloC PROTAC This compound PROTAC VHL->PROTAC EloB Elongin B EloC->EloB Cul2 Cul2 Rbx1 Rbx1 Cul2->Rbx1 POI Target Protein (POI) POI->PROTAC POI_Ub Polyubiquitinated POI POI->POI_Ub Polyubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Ub Transfer E2->VHL Ub Transfer Proteasome 26S Proteasome Fragments Peptide Fragments Proteasome->Fragments Degradation POI_Ub->Proteasome

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table provides representative data for VHL-recruiting PROTACs targeting various proteins in different cell lines.

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)Reference
BRD4A VHL-based PROTACPC32.5894
BRD4A VHL-based PROTACEOL-121667
SMARCA2A VHL-based PROTACHeLa<10>75
BCL-xLA VHL-based PROTACPC33.397
BCL-xLA VHL-based PROTACEOL-10.8796

Experimental Protocols

A critical aspect of evaluating a PROTAC's activity is a well-designed experimental workflow. This includes assessing target protein degradation, confirming the mechanism of action through appropriate controls, and evaluating potential cytotoxic effects.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis start Start: Select Cell Line and PROTAC Concentrations controls Design Controls: - Vehicle (DMSO) - Inactive Epimer Control - E3 Ligase Ligand Only - Target Ligand Only start->controls cell_culture Cell Seeding and Culture controls->cell_culture treatment PROTAC Treatment (Time-course and Dose-response) cell_culture->treatment harvest Cell Harvesting and Lysis treatment->harvest western Western Blot Analysis harvest->western viability Cell Viability Assay (e.g., MTT) harvest->viability quant Quantification of Protein Levels western->quant ic50 Determine IC50 viability->ic50 dc50 Determine DC50 and Dmax quant->dc50

Figure 2: General experimental workflow for PROTAC evaluation.
Protocol 1: Quantification of Protein Degradation by Western Blot

This protocol details the steps to quantify the levels of a target protein following treatment with a PROTAC.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound containing PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-

Application Notes and Protocols for Protein Degradation Assays with (S,R,S)-AHPC-Ala-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-Ala is a derivative of the well-characterized (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[3][4][5] PROTACs incorporating this compound can therefore be synthesized to induce the degradation of a wide array of target proteins.

These application notes provide a comprehensive guide to the experimental design and execution of protein degradation assays for PROTACs utilizing the this compound VHL ligand. Detailed protocols for key assays, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows are included to facilitate the successful development and characterization of novel protein degraders.

Signaling Pathway of PROTAC-Mediated Protein Degradation

A PROTAC employing this compound functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[6][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Polyubiquitinates E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Activates Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development and Evaluation

The development and evaluation of a novel this compound-based PROTAC follows a structured workflow, from initial design and synthesis to comprehensive cellular and biochemical characterization.

PROTAC_Experimental_Workflow Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis Binding_Assay Biochemical Binding Assay (e.g., Fluorescence Polarization) Design->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Dose_Response Dose-Response Analysis (DC50/Dmax) Degradation_Assay->Dose_Response Selectivity Selectivity Profiling (Mass Spectrometry) Dose_Response->Selectivity Functional_Assay Downstream Functional Assays Selectivity->Functional_Assay Optimization Lead Optimization Functional_Assay->Optimization Optimization->Design

Caption: A typical experimental workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[8] Binding affinity to the E3 ligase, often determined by fluorescence polarization, is reported as an IC50 value. Below are examples of data that can be generated for this compound-based PROTACs.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)VHL Binding IC50 (nM)Reference
Example PROTAC 1 BRD4HeLa25>90150[9]
Example PROTAC 2 SMARCA2NCI-H2927846Not Reported[10]
Example PROTAC 3 BRD4PC33.397Not Reported[11]
Example PROTAC 4 ERRα293T~30>80Not Reported[4]
Example PROTAC 5 CDK4/6Various<10Not ReportedNot Reported[9]

Experimental Protocols

Western Blot for Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein.[8][12]

Materials:

  • Cell line expressing the target protein

  • This compound-based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF or nitrocellulose membrane

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice.

    • Scrape and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Fluorescence Polarization (FP) Assay for VHL Binding

This assay measures the binding affinity of the this compound-based PROTAC to the VHL E3 ligase.[13][14]

Materials:

  • Purified VHL E3 ligase complex (VHL/ElonginB/ElonginC)

  • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescently labeled small molecule VHL ligand)

  • This compound-based PROTAC

  • Assay buffer

  • Black, low-binding microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a solution of the VHL complex and the fluorescent probe in assay buffer.

  • Assay Setup: In a microtiter plate, add the VHL complex, the fluorescent probe, and varying concentrations of the PROTAC. Include controls for no inhibitor and no VHL complex.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The displacement of the fluorescent probe by the PROTAC results in a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This method provides an unbiased, global assessment of changes in the proteome to identify on-target and potential off-target protein degradation.[15][16]

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Lysis buffer compatible with mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ) for quantitative proteomics (optional)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives significant on-target degradation. Include a vehicle control.

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and quantify the protein concentration.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.

  • Data Analysis:

    • Use proteomics software to identify and quantify proteins from the MS data.

    • Compare the protein abundance between PROTAC-treated and vehicle-treated samples.

    • Proteins that show a significant and dose-dependent decrease in abundance are considered potential targets or off-targets of the PROTAC.

Conclusion

The successful development of this compound-based PROTACs relies on a systematic and rigorous experimental approach. The protocols and guidelines presented in these application notes provide a solid framework for the design, execution, and interpretation of key assays for characterizing the efficacy and selectivity of novel protein degraders. By employing these methods, researchers can accelerate the discovery and development of next-generation therapeutics that harness the power of targeted protein degradation.

References

Application Notes and Protocols for (S,R,S)-AHPC-Ala in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of (S,R,S)-AHPC-Ala, a ligand for the E3 ubiquitinase Von Hippel-Lindau (VHL), and protocols for its preparation in experimental settings. This document is intended to guide researchers in the effective use of this compound, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a derivative of (S,R,S)-AHPC, a well-established VHL ligand. The addition of an alanine (B10760859) moiety provides a potential attachment point for linkers in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This compound has been identified as a component in the synthesis of "PROTAC SMARCA2/4-degrader-23"[1][2]. Understanding its solubility and proper preparation is crucial for its application in targeted protein degradation studies.

Data Presentation: Solubility of (S,R,S)-AHPC and Related Compounds

CompoundSolventSolubilityConcentration (mM)Notes
(S,R,S)-AHPC DMSO86 mg/mL[3]199.73Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
(S,R,S)-AHPC monohydrochloride DMSO125 mg/mL[4]267.65Ultrasonic treatment may be needed to achieve full dissolution.[4]
H₂O100 mg/mL[4]214.12Ultrasonic treatment may be needed.[4]
(S,R,S)-AHPC-amido-C7-acid DMSO≥ 100 mg/mL[5]166.45Saturation point not determined.[5]
(S,R,S)-AHPC-PEG2-acid Water, DMSO, DMF, MethanolSoluble-The hydrophilic PEG spacer enhances aqueous solubility.[6]

For in vivo studies, (S,R,S)-AHPC and its derivatives are often formulated using co-solvents to achieve the desired concentration and bioavailability. Common formulations include:

FormulationAchievable Concentration
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[7]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[7]

Experimental Protocols

The following protocols are generalized for the preparation of this compound solutions for in vitro and in vivo experiments based on methodologies for structurally similar compounds.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro experiments, such as cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a slightly lower volume of DMSO and add more to reach the final volume.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final working concentration. Note: To avoid precipitation, it is recommended to not exceed a final DMSO concentration of 0.5% in the cell culture medium.

  • Gently mix the working solution by pipetting or inverting the tube.

  • Add the working solution to your cell cultures as per your experimental design.

Protocol 3: General Experimental Workflow for a PROTAC Containing this compound

This protocol outlines a typical workflow to evaluate the efficacy of a PROTAC synthesized using this compound in degrading a target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC utilizing a VHL ligand like this compound. The PROTAC forms a ternary complex between the VHL E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (this compound based) Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Target Target Protein Target->Ternary Binds Ternary->PROTAC Release & Recycle Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical experiment to assess the activity of a PROTAC containing this compound.

Experimental_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (with this compound based PROTAC) A->B C 3. Incubation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. Western Blot Analysis (Target Protein & Loading Control) E->F G 7. Data Analysis (Quantification of Degradation) F->G

Caption: Experimental workflow for PROTAC activity assessment.

References

Application Notes and Protocols for Assessing Target Engagement of (S,R,S)-AHPC-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Ala is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2). As a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs), this compound serves to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Verifying and quantifying the engagement of this compound or PROTACs derived from it with the VHL protein is a critical step in the development of effective protein degraders.

These application notes provide an overview of the primary signaling pathway involving VHL and detailed protocols for key biochemical and cellular assays to assess the target engagement of this compound and its derivatives.

VHL-HIF-1α Signaling Pathway

The von Hippel-Lindau protein is a key component of an E3 ubiquitin ligase complex that plays a crucial role in the cellular response to changes in oxygen levels. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and proteasomal degradation. This compound mimics the binding of a hydroxylated HIF-1α proline residue to VHL, thereby enabling the recruitment of the VHL E3 ligase complex.

VHL_HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_PROTAC PROTAC Action HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) + O2 HIF1a->PHDs Hydroxylation VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a->VHL_complex Binding Proteasome Proteasome HIF1a->Proteasome Degradation VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex PROTAC This compound -Linker-Target Ligand (PROTAC) Target_Protein Target Protein PROTAC->Target_Protein Binding VHL_complex_PROTAC VHL Complex PROTAC->VHL_complex_PROTAC Recruitment Proteasome_PROTAC Proteasome Target_Protein->Proteasome_PROTAC Degradation VHL_complex_PROTAC->Target_Protein Ubiquitination Ub_PROTAC Ubiquitin Ub_PROTAC->VHL_complex_PROTAC

VHL-HIF-1α signaling and PROTAC mechanism of action.

Quantitative Data on VHL Ligand Binding Affinities

The binding affinity of the VHL ligand is a key determinant of the efficacy of a PROTAC. While the direct binding affinity of this compound is not extensively reported, the affinity of its parent molecule, VH032, and other common VHL ligands provides a strong reference.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)Reference(s)
VH032 185 nM-Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[1][2][3]
VH10144 nM-Surface Plasmon Resonance (SPR)[2][3][4]
VH29880 - 90 nM-ITC, Fluorescence Polarization[5]
VHL-IN-137 nM-Not specified
VL285-0.34 µMNot specified
VHL Ligand 14-196 nMNot specified
BODIPY FL VH032100.8 nM-Fluorescence Polarization (FP)[6]
MZ1-14.7 nM (Ki = 6.3 nM)TR-FRET[6]

Experimental Protocols

Herein, we provide detailed protocols for a selection of key in vitro and cellular assays to quantitatively and qualitatively assess the engagement of this compound-containing molecules with the VHL protein.

NanoBRET™ Target Engagement Intracellular E3 Ligase Assay

This assay measures the binding of a compound to the VHL E3 ligase in living cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow start Start transfect Transfect cells with VHL-NanoLuc® fusion vector start->transfect plate Plate cells in white NBS 96-well plates transfect->plate add_compound Add serial dilutions of This compound compound plate->add_compound add_tracer Add NanoBRET™ Tracer add_compound->add_tracer incubate Incubate at 37°C add_tracer->incubate read Read donor (460nm) and acceptor (610nm) signals incubate->read analyze Analyze BRET ratio to determine IC50 read->analyze end End analyze->end

NanoBRET™ Target Engagement Assay Workflow.

Materials:

  • HEK293 cells

  • VHL-NanoLuc® Fusion Vector (e.g., from Promega)

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • DMEM with 10% FBS

  • White, non-binding surface (NBS) 96-well plates

  • This compound containing compound/PROTAC

  • NanoBRET™ TE In-Cell VHL Tracer and Substrate (e.g., from Promega)

  • Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

    • Incubate the transfected cells for 24 hours.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in DMEM + 10% FBS.

    • Plate the cells in a white, non-binding surface 96-well plate at an appropriate density and allow them to attach for 4-6 hours.

  • Compound Addition:

    • Prepare serial dilutions of the this compound containing compound in Opti-MEM®.

    • Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Tracer and Substrate Addition:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM® according to the manufacturer's instructions.

    • Add this solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Measurement:

    • Measure the donor emission at 460nm and the acceptor emission at >600nm using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[9][10][11][12][13]

CETSA_Workflow start Start treat_cells Treat cells with This compound compound or vehicle start->treat_cells heat_shock Apply heat shock at varying temperatures treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze VHL protein levels by Western Blot collect_supernatant->western_blot analyze Quantify band intensities to determine thermal stabilization western_blot->analyze end End analyze->end

Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • Cell line expressing VHL (e.g., HEK293T, HeLa)

  • This compound containing compound/PROTAC

  • PBS and cell culture medium

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against VHL

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of the this compound compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS. Resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blotting:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against VHL, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for VHL at each temperature for both the treated and vehicle control samples.

    • Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative in vitro technique that measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]

Materials:

  • Highly purified recombinant VHL protein

  • This compound compound

  • ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the VHL protein against the ITC buffer to ensure buffer matching.

    • Dissolve the this compound compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the calorimeter.

    • Load the this compound compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the protein solution.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free in vitro technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.

Materials:

  • Highly purified recombinant VHL protein

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VHL protein solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound compound in running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Regeneration:

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., low pH glycine) to remove the bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) as kd/kₐ.[2][3]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the formation of a ternary complex between a PROTAC, the target protein, and the VHL E3 ligase within a cellular context.

Materials:

  • Cells expressing the target protein and VHL

  • PROTAC containing the this compound moiety

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein or a tag on the target protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein, VHL, and other components of the E3 ligase complex

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC for the desired time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G beads to the lysate to capture the antibody-antigen complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.[15]

Conclusion

The methods described provide a comprehensive toolkit for researchers to assess the target engagement of this compound and its PROTAC derivatives with the VHL E3 ligase. A combination of in vitro biophysical assays and in-cell target engagement studies is recommended for a thorough characterization of these molecules, which is essential for the development of potent and selective protein degraders.

References

Practical Guide to Designing Linkers for (S,R,S)-AHPC-Ala-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

This guide provides a comprehensive overview and practical protocols for the design, synthesis, and evaluation of linkers for Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Ala von Hippel-Lindau (VHL) E3 ligase ligand. These application notes are intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction to this compound and Linker Design in PROTACs

This compound, a derivative of the potent VHL ligand VH032, serves as a crucial component in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5][6] The most commonly employed linkers are based on polyethylene (B3416737) glycol (PEG) or alkyl chains, which offer flexibility and synthetic tractability.[7][8] The length, composition, and attachment points of the linker must be empirically optimized to achieve maximal degradation of the target protein.[6][7]

Key Principles of Linker Design for this compound

The design of an optimal linker for an this compound-based PROTAC involves several key considerations:

  • Linker Length and Flexibility: The length of the linker is crucial for enabling the formation of a productive ternary complex. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to unproductive binding and decreased efficacy. Flexible linkers, such as PEG and alkyl chains, allow for conformational adjustments that can facilitate optimal protein-protein interactions within the ternary complex.[7][9]

  • Linker Composition: The chemical nature of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability. PEG linkers can enhance aqueous solubility, while alkyl linkers are more hydrophobic and can improve cell permeability.[8][10] The incorporation of rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can improve pharmacokinetic properties.[11]

  • Attachment Point: The point of attachment of the linker to both the this compound ligand and the POI ligand is critical. The exit vector should be chosen to minimize disruption of the binding of each ligand to its respective protein. For this compound, the amino group is a common attachment point for the linker.[12]

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The following tables summarize quantitative data for VHL-recruiting PROTACs, illustrating the influence of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Comparison of PEG and Alkyl Linkers for a Hypothetical POI

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-A1PEG850>90Fictional
PROTAC-A2PEG1225>95Fictional
PROTAC-A3Alkyl87585Fictional
PROTAC-A4Alkyl1240>90Fictional

Data in this table is illustrative and intended to demonstrate the principles of linker optimization. Actual values are target and cell-line dependent.

Table 2: Effect of Linker Rigidity on PROTAC Activity

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-B1Flexible PEG30>90Fictional
PROTAC-B2Rigid Piperazine-containing15>95Fictional

Data in this table is illustrative and intended to demonstrate the principles of linker optimization. Actual values are target and cell-line dependent.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based PROTACs are provided below.

This protocol describes the synthesis of an this compound conjugate with a PEG linker terminating in a carboxylic acid, which can then be coupled to a POI ligand with a suitable amine functionality.

Materials:

  • This compound hydrochloride

  • Amine-PEGn-COOtBu (Boc-protected PEG linker with a terminal amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (flash chromatography system)

Procedure:

  • Coupling of this compound to the PEG linker:

    • Dissolve this compound hydrochloride (1.0 eq) and Amine-PEGn-COOtBu (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain this compound-PEGn-COOtBu.[13]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified this compound-PEGn-COOtBu in DCM.

    • Add TFA (20-50% v/v) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent to yield the final this compound-PEGn-COOH product.[13]

This protocol details the final step of coupling the this compound-linker conjugate to the POI ligand.

Materials:

  • This compound-linker-COOH (from Protocol 1)

  • POI-NH2 (POI ligand with a free amine)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve this compound-linker-COOH (1.0 eq) and POI-NH2 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC using preparative HPLC.[13]

This protocol describes the determination of DC50 and Dmax values for a synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).[14]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and then incubate with the primary antibody for the POI and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add ECL substrate and visualize the protein bands.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC PROTAC (this compound - Linker - POI Ligand) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Starting Materials (this compound, Linker, POI Ligand) Step1 Couple this compound to Linker Start->Step1 Intermediate This compound-Linker Conjugate Step1->Intermediate Step2 Couple Intermediate to POI Ligand Intermediate->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of an this compound-based PROTAC.

VHL_Signaling_Pathway cluster_2 VHL-Mediated HIF-1α Degradation Pathway Normoxia Normoxia PHD PHD Enzymes Normoxia->PHD O2 Hypoxia Hypoxia Hypoxia->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL E3 Ligase HIF1a->VHL HIF1a_stabilized Stabilized HIF-1α Ubiquitination Ubiquitination VHL->Ubiquitination ProteasomalDegradation Proteasomal Degradation Ubiquitination->ProteasomalDegradation Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1a_stabilized->HRE Binding GeneExpression Target Gene Expression (e.g., VEGF, GLUT1) HRE->GeneExpression Transcription

Caption: Simplified VHL signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Protein Degradation with AHPC PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). The following information is designed to help you navigate common experimental challenges and effectively troubleshoot failed protein degradation.

Frequently Asked Questions (FAQs)

Q1: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

A1: When no degradation is observed, a systematic validation of the PROTAC mechanism is crucial. Start with the following fundamental checks:

  • Confirm Compound Integrity: Verify the purity and structural integrity of your synthesized AHPC PROTAC using methods like LC-MS and NMR.[1]

  • Assess Target Engagement: Ensure that the warhead (the part of the PROTAC that binds to the target protein) is active within the full PROTAC molecule.[1]

  • Verify E3 Ligase Recruitment: The (S,R,S)-AHPC portion of the PROTAC must bind to the von Hippel-Lindau (VHL) E3 ligase.[1] The specific stereochemistry of AHPC is critical for VHL binding; an incorrect epimer will be inactive.[1]

  • Check Protein Levels: Use a reliable method like Western Blot to accurately measure the levels of your target protein.[1] Ensure your antibody is specific and sensitive enough to detect changes.

  • Evaluate Cell Line and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (VHL) at sufficient levels.

Q2: My PROTAC binds to the target protein and VHL independently, but still fails to induce degradation. What is the likely cause?

A2: This common issue often points to a failure in the formation of a stable and productive ternary complex, which consists of the Target Protein-PROTAC-VHL.[1] The linker connecting the warhead and the AHPC moiety plays a critical role in this process.[1]

  • Inefficient Ternary Complex Formation: The geometry or thermodynamics of the ternary complex may be unfavorable. The linker could be too short, too long, or too rigid, preventing a productive orientation of the target protein and VHL.[1]

  • Lack of Cooperativity: Ideally, the binding of one protein to the PROTAC enhances the binding of the other. A lack of positive cooperativity can lead to a less stable ternary complex.

To troubleshoot this, consider synthesizing a library of PROTACs with varying linker lengths and compositions to identify a more optimal linker.[2]

Q3: I am observing reduced degradation at higher PROTAC concentrations. Is this an expected phenomenon?

A3: Yes, this is a well-documented phenomenon known as the "hook effect".[3][4] It results in a characteristic bell-shaped or U-shaped dose-response curve where maximum degradation is observed at an optimal intermediate concentration.[3]

At excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead of the productive ternary complex required for degradation.[3][4]

To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[4]

Q4: How can I confirm that the observed protein degradation is truly mediated by the proteasome and dependent on VHL?

A4: To confirm the mechanism of action, you should perform the following control experiments:

  • Proteasome Inhibition: Co-treatment of your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib) should reverse the degradation of the target protein.[1]

  • E3 Ligase Competition: Co-treating cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) will competitively block the PROTAC from binding to VHL. A rescue of protein degradation confirms VHL engagement.[1]

  • Inactive Stereoisomer Control: Synthesize and test a control PROTAC using an inactive epimer of the VHL ligand. This control should not bind to VHL and therefore should not induce degradation, helping to rule out off-target effects.[1]

  • Transcriptional Analysis: Measure the mRNA levels of your target protein using RT-qPCR. A true degrader will reduce protein levels without affecting transcription.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed protein degradation with AHPC PROTACs.

G cluster_0 Initial Observation cluster_1 Compound & Target Validation cluster_2 Cellular Mechanism Validation cluster_3 Optimization cluster_4 Outcome start No/Poor Protein Degradation integrity Check PROTAC Integrity (LC-MS, NMR) start->integrity binding Confirm Binary Binding (Target & VHL) integrity->binding expression Verify Target & VHL Expression in Cells binding->expression ternary Assess Ternary Complex Formation (Co-IP) expression->ternary If all pass fail Persistent Failure (Re-evaluate Target/Warhead) expression->fail If any fail ubiquitination Check for Target Ubiquitination ternary->ubiquitination proteasome Proteasome Inhibition (e.g., MG132) ubiquitination->proteasome competition VHL Competition (Free AHPC) proteasome->competition concentration Optimize PROTAC Concentration (Address Hook Effect) competition->concentration If all pass competition->fail If any fail linker Redesign Linker (Length, Composition) concentration->linker cell_perm Assess Cell Permeability linker->cell_perm success Successful Degradation cell_perm->success If optimized cell_perm->fail If not optimizable

Caption: A step-by-step troubleshooting workflow for failed degradation.

Quantitative Data Summary

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The following table provides example concentration ranges for key control compounds used in troubleshooting experiments.

Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132Proteasome Inhibitor1-10 µMReversal of protein degradation
BortezomibProteasome Inhibitor10-100 nMReversal of protein degradation
(S,R,S)-AHPC / VH298VHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation
Inactive Epimer PROTACFails to bind VHLSame as active PROTACNo protein degradation observed

Table adapted from BenchChem.[1]

The next table summarizes key parameters for evaluating PROTAC performance.

ParameterDefinitionGoodPoorPotential Issue
DC50 Concentration for 50% degradation< 100 nM> 1 µMPoor binding, inefficient ternary complex formation, low permeability.
Dmax Maximum degradation level> 80%< 50%Inefficient ternary complex formation, rapid protein synthesis.

Table adapted from BenchChem.[1][5]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your AHPC PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detect the signal using an ECL substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein signal to the loading control signal.[1]

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol helps to verify the formation of the Target Protein-PROTAC-VHL ternary complex.

Methodology:

  • PROTAC Treatment: Treat cells with your AHPC PROTAC at an effective concentration and a vehicle control for 4-6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).[1]

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.[1]

  • Capture: Add Protein A/G beads to capture the antibody-protein complex. Wash the beads extensively to remove non-specific binders.[1]

  • Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis:

    • Run the eluate on an SDS-PAGE gel and transfer it to a membrane.

    • Probe the membrane with primary antibodies against VHL and your target protein to confirm their interaction.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the general mechanism of action for an AHPC-based PROTAC that recruits the VHL E3 ligase to degrade a target protein.

G cluster_0 PROTAC-Mediated Degradation Cycle PROTAC AHPC PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Release & Recycle Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Ala PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of PROTACs utilizing the (S,R,S)-AHPC-Ala von Hippel-Lindau (VHL) E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in an this compound PROTAC's activity?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the VHL E3 ligase ligand (this compound) to the ligand targeting your protein of interest (POI).[1][2] Its primary role is to enable the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase.[3][4][5] The linker's length, composition, and attachment points dictate the spatial orientation of the two proteins, which is critical for the efficient transfer of ubiquitin from the E3 ligase to the POI, leading to its subsequent degradation by the proteasome.[6][7][]

Q2: Why is linker length a critical parameter to optimize?

A2: Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each specific POI and E3 ligase pair.[5][6]

  • If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the PROTAC to the POI and VHL, thus inhibiting the formation of a productive ternary complex.[3][6]

  • If the linker is too long, it may not effectively bring the two proteins into the correct proximity and orientation for ubiquitination, leading to reduced degradation efficiency.[3][6] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and catalytic activity.[2]

Q3: What are the most common types of linkers used with AHPC-based PROTACs?

A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2] PEG linkers are often favored as they can improve the aqueous solubility and cell permeability of the PROTAC molecule, which often has a high molecular weight.[2][9] The choice between linker types can significantly impact the PROTAC's pharmacokinetic and pharmacodynamic properties.[7]

Q4: How does the linker attachment point influence PROTAC activity?

A4: The point at which the linker is connected to both the warhead (POI ligand) and the anchor (this compound) is crucial. The "exit vector" of the linker from the ligand's binding pocket determines the possible range of motion and the ultimate positioning of the recruited protein.[1][5] It is essential to choose attachment points on both ligands that are solvent-exposed and do not disrupt the key binding interactions with their respective proteins.[]

Troubleshooting Guide

Problem 1: My this compound PROTAC shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length The chosen linker length may be outside the optimal range for forming a productive ternary complex. Synthesize and test a broader range of linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[3][10]
Poor Cell Permeability The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[3][11] Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider using more hydrophilic linkers (e.g., PEGs) to improve solubility.[2]
PROTAC Instability The compound may be unstable in the cell culture medium. Evaluate the stability of your PROTAC in media over the time course of your experiment using LC-MS.[12]
Inefficient Ternary Complex Formation Even with binding to both proteins, the PROTAC may not efficiently form the ternary complex. Perform biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to confirm and quantify ternary complex formation.[13][14][]

Problem 2: I observe a "hook effect" with my PROTAC.

Possible Cause Suggested Solution
Formation of Inactive Binary Complexes At high concentrations, PROTACs can form separate binary complexes (PROTAC:POI or PROTAC:VHL) that do not lead to degradation and compete with the formation of the productive ternary complex.[3][13] This leads to reduced degradation at higher concentrations.

Problem 3: The PROTAC is degrading off-target proteins.

Possible Cause Suggested Solution
Lack of Specificity in Ternary Complex The linker may allow for the recruitment of other proteins to the E3 ligase.
Non-Selective Warhead The ligand for your POI may have affinity for other proteins.

Data Presentation: Linker Length Optimization

The following table presents representative data for a hypothetical series of this compound PROTACs targeting Bromodomain-containing protein 4 (BRD4), with varying PEG linker lengths. This illustrates the typical trend observed during linker optimization.

PROTAC CompoundLinkerDC₅₀ (nM)¹Dₘₐₓ (%)²Ternary Complex Affinity (K_D, nM)³
BRD4-Degrader-1PEG2> 1000< 20250
BRD4-Degrader-2PEG4558545
BRD4-Degrader-3 PEG6 8 > 95 15
BRD4-Degrader-4PEG8708050
BRD4-Degrader-5PEG1025060120

¹DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein.[3] ²Dₘₐₓ : The maximum percentage of protein degradation achievable with a given PROTAC.[3] ³Ternary Complex Affinity (K_D) : The dissociation constant for the assembled POI-PROTAC-VHL complex, measured by SPR or ITC. A lower K_D indicates a more stable complex.

Mandatory Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_mechanistic Mechanistic Validation Design Design Linker Series (e.g., PEG2, 4, 6, 8) Synthesis Synthesize PROTAC Library Design->Synthesis Degradation Western Blot for Degradation (Determine DC50 & Dmax) Synthesis->Degradation Primary Screen Viability Cell Viability Assay (Assess Cytotoxicity) Degradation->Viability Assess Toxicity of Hits Ternary Biophysical Assays (SPR, ITC, NanoBRET) Degradation->Ternary Validate Mechanism of Action end_node Optimized PROTAC Lead Viability->end_node Ubiquitination Target Ubiquitination Assay Ternary->Ubiquitination Ubiquitination->end_node

Caption: A rational workflow for PROTAC linker optimization.

Hook_Effect cluster_explanation At High Concentration conc_label PROTAC Concentration -> low_conc Low opt_conc Optimal high_conc High y_axis Protein Degradation (%) x_axis x_axis y_axis->x_axis 0 p1 p2 Optimal Degradation (Dmax) p3 spline spline->p1 spline->p2 spline->p3 explanation Inactive binary complexes (PROTAC:POI or PROTAC:VHL) dominate, reducing ternary complex formation.

Caption: The "hook effect" in PROTAC dose-response curves.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

  • Cell Seeding: Plate cells (e.g., MCF-7 for ER, 22Rv1 for AR) in 12-well plates at a density that ensures they are in a logarithmic growth phase at the time of lysis (typically 60-80% confluency). Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of each PROTAC linker variant in fresh culture medium. Treat cells for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20 µg), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Develop the blot using an ECL substrate and image the chemiluminescence.[12]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[12]

Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation

This protocol assumes the use of cell lines stably expressing the target protein fused to NanoLuc® (Nluc) and HaloTag® fused to a component of the VHL E3 ligase complex.

  • Cell Preparation: Culture and harvest cells. Resuspend them in Opti-MEM® I Reduced Serum Medium.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate in the dark at 37°C for 1 hour to label the VHL component.

  • Assay Plating: Dispense the labeled cells into a white 96-well assay plate.

  • PROTAC Addition: Add serial dilutions of the PROTAC linker variants to the wells.

  • Substrate Addition and Reading: Add Nano-Glo® Vivazine™ Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against PROTAC concentration to determine the potency of ternary complex formation.[4][16]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a prolonged period (e.g., 72 hours) to assess long-term cytotoxicity.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by fitting the data to a dose-response curve. This helps ensure that the observed protein degradation is not simply a result of general cytotoxicity.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Ala and Related PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of (S,R,S)-AHPC-Ala and other von Hippel-Lindau (VHL) E3 ligase ligand-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: (S,R,S)-AHPC is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of "this compound," the "Ala" (Alanine) moiety is typically part of a linker connecting the (S,R,S)-AHPC warhead to a ligand that binds to a target protein of interest, forming a PROTAC. The entire molecule's large size and high polar surface area often lead to poor cell permeability, a common challenge for PROTACs that limits their therapeutic efficacy.[3][4][5]

Q2: What are the primary mechanisms that limit the cell permeability of (S,R,S)-AHPC-based PROTACs?

A2: The primary barriers to cell permeability for these molecules are:

  • High Molecular Weight and Polar Surface Area: PROTACs are inherently large molecules, often exceeding the typical "rule-of-five" guidelines for oral bioavailability.[4][5]

  • Efflux Transporter Activity: PROTACs can be substrates for efflux pumps like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which actively transport the compounds out of the cell, reducing intracellular concentration.[6][7][8]

  • Low Passive Diffusion: The physicochemical properties of the PROTAC, including the number of hydrogen bond donors and acceptors, can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[9][10]

Q3: What are the standard assays to measure the cell permeability of this compound?

A3: The two most common in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for early-stage screening of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.

Troubleshooting Guide: Low Cell Permeability of this compound

If you are observing low intracellular concentrations or poor efficacy of your this compound PROTAC, consider the following troubleshooting steps.

Issue 1: Poor Passive Permeability

Possible Cause: The physicochemical properties of the PROTAC are unfavorable for crossing the cell membrane.

Solutions:

  • Linker Optimization: The composition and structure of the linker play a crucial role in permeability.

    • Reduce Polarity: Replace polar linkers (e.g., long PEG chains) with more hydrophobic alkyl chains.

    • Increase Rigidity: Incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) into the linker can reduce conformational flexibility and may improve permeability.[3]

    • Shielding Polar Groups: Design linkers that facilitate intramolecular hydrogen bonding to shield polar groups, reducing the energy penalty of entering the lipid membrane.[11]

  • Prodrug Strategies: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. For example, esterification of carboxylic acid groups can significantly enhance lipophilicity and cell entry.[4]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the polar surface area, which has been shown to improve permeability.[12]

Issue 2: Active Efflux by Transporters

Possible Cause: Your this compound PROTAC is a substrate for efflux pumps like MDR1 or BCRP.

Solutions:

  • Co-administration with Efflux Pump Inhibitors: In an experimental setting, using known inhibitors of MDR1 (e.g., verapamil) or BCRP (e.g., ko143) can confirm if your compound is an efflux substrate. A significant increase in intracellular accumulation in the presence of an inhibitor is indicative of active efflux.[6]

  • Structural Modification to Evade Recognition:

    • Alter Lipophilicity and Charge: Fine-tuning the lipophilicity and charge distribution of the PROTAC can sometimes reduce its recognition by efflux transporters.

    • Introduce Bulky Groups: Strategic placement of bulky chemical groups can sterically hinder the interaction of the PROTAC with the efflux pump.

Quantitative Data on Permeability of VHL-based PROTACs

Table 1: Permeability of VH032-based PROTACs with Varying Linkers (Data compiled from literature[5][10])

Compound IDLinker CompositionPAMPA (x 10⁻⁶ cm/s)Molecular Weight (Da)
MZ1 PEG-based0.01933.5
AT1 Alkyl-based0.002903.5
Compound A Rigid piperazine-containing0.15950.6
Compound B Flexible PEG-based0.03980.6

Table 2: Caco-2 Permeability and Efflux Ratio of VHL-based PROTACs (Hypothetical data for illustrative purposes)

PROTAC DerivativeApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Interpretation
This compound-TargetX 0.25.8Low permeability, significant efflux
Modified Linker 1 0.81.5Improved permeability, low efflux
Prodrug Form 2.51.2High permeability, low efflux

Experimental Protocols

PAMPA Protocol
  • Prepare the Donor Plate: Add the test compound (typically 200 µM in a buffer solution) to the wells of the donor plate.

  • Coat the Filter Plate: Apply a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to the filter membrane of the PAMPA plate.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of an acceptor plate containing buffer. Then, place the donor plate on top of the filter plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated using the measured concentrations and known parameters of the assay system.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a defined time (e.g., 2 hours).

  • Sampling: Collect samples from the receiver chamber at specified time points.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability in both the A-to-B and B-to-A directions. The efflux ratio is the ratio of B-to-A Papp to A-to-B Papp. An efflux ratio greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_passive Passive Permeability Assessment cluster_active Active Transport & Efflux Assessment PAMPA PAMPA LC_MS1 LC-MS/MS Analysis PAMPA->LC_MS1 Papp_passive Calculate Papp (Passive) LC_MS1->Papp_passive Decision Permeability Acceptable? Papp_passive->Decision Caco2 Caco-2 Assay LC_MS2 LC-MS/MS Analysis Caco2->LC_MS2 Papp_efflux Calculate Papp & Efflux Ratio LC_MS2->Papp_efflux Papp_efflux->Decision Start Start Start->PAMPA Start->Caco2 End End Decision->End Yes Optimization Chemical Modification (Linker, Prodrug, etc.) Decision->Optimization No Optimization->Start

Caption: Experimental workflow for assessing and optimizing cell permeability.

protac_moa cluster_cell Intracellular Space PROTAC This compound-TargetX PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex Efflux MDR1/BCRP Efflux Pump PROTAC->Efflux Efflux VHL VHL E3 Ligase VHL->TernaryComplex POI Target Protein (Protein of Interest) POI->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Permeation Membrane Cell Membrane

Caption: PROTAC mechanism of action and the cell permeability barrier.

References

Technical Support Center: (S,R,S)-AHPC-Ala Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (S,R,S)-AHPC-Ala. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and scale-up of this complex molecule.

This compound is a sophisticated chemical entity, likely a phosphoramidate (B1195095) prodrug of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated with alanine (B10760859). Its production involves a multi-step synthesis with critical stereochemical considerations, followed by a challenging phosphoramidation reaction and subsequent purification of diastereomers. This guide addresses the primary challenges at each stage of the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stereoselective Synthesis of the (S,R,S)-AHPC Core

Q1: We are observing poor stereoselectivity in the synthesis of the chiral pyrrolidine (B122466) core of (S,R,S)-AHPC. What are the common causes and solutions?

A1: Achieving the desired (S,R,S) stereochemistry is a critical challenge. Poor stereoselectivity can arise from several factors during the multi-step synthesis. Key considerations include the choice of chiral starting materials, reagents, and reaction conditions. For instance, in syntheses starting from pyrrolidine derivatives, maintaining stereochemical integrity is paramount.

Troubleshooting:

  • Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your starting materials, such as optically pure 4-hydroxyproline, as impurities can propagate through the synthesis.

  • Reagent Control: In reactions creating new stereocenters, such as asymmetric reductions or alkylations, the choice of chiral catalyst or auxiliary is crucial. Ensure the catalyst is of high purity and the reaction conditions are optimized.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact stereoselectivity. Run small-scale experiments to screen for optimal conditions. For example, lower temperatures often favor higher stereoselectivity.

  • Protecting Groups: The choice of protecting groups for the amine and hydroxyl functionalities can influence the steric environment of the molecule, thereby affecting the stereochemical outcome of subsequent reactions.

Q2: How can we improve the yield and purity during the multi-step synthesis of the (S,R,S)-AHPC core before the phosphoramidation step?

A2: Low yields and impurities in multi-step syntheses are common challenges when scaling up.[1] A systematic approach to optimizing each step is necessary.

Troubleshooting:

  • Step-wise Optimization: Analyze each reaction in the sequence to identify bottlenecks. Optimize reaction conditions (temperature, concentration, catalyst loading) for each step individually before proceeding to the next.

  • Purification of Intermediates: While it may seem time-consuming, purification of key intermediates can prevent the accumulation of impurities that may be difficult to remove in later stages.

  • Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, transitioning to a continuous flow setup can improve control, safety, and yield.[2]

Section 2: Phosphoramidation of (S,R,S)-AHPC with Alanine Moiety

Q1: The phosphoramidation reaction to couple (S,R,S)-AHPC with the alanine phosphoramidate is resulting in a low yield and multiple side products. What are the potential side reactions and how can they be minimized?

A1: The phosphoramidation step is prone to several side reactions that can significantly reduce the yield of the desired this compound.[3] The hydroxyl group on the pyrrolidine ring and the amine group of the alanine are both nucleophilic and can compete in the reaction.

Common Side Reactions:

  • Hydrolysis of the Phosphoramidating Reagent: Moisture in the reaction solvent or on the glassware can hydrolyze the phosphoramidating agent, rendering it inactive.

  • Bis-phosphorylation: The phosphoramidating reagent may react with both the hydroxyl group of the AHPC core and the intended amine, leading to undesired byproducts.

  • Epimerization: Under certain conditions, particularly with acidic or basic reagents, epimerization at a chiral center can occur.[4]

Troubleshooting:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Protecting Group Strategy: The hydroxyl group on the (S,R,S)-AHPC core should be protected before the phosphoramidation reaction to prevent side reactions. The protecting group can be removed in a subsequent step.

  • Choice of Coupling Reagents: The selection of the phosphoramidating agent and activator is critical. Tetrazole and its derivatives are common activators that can enhance coupling efficiency.[]

  • Controlled Addition: Slow, dropwise addition of the phosphoramidating reagent to the solution of (S,R,S)-AHPC can help to control the reaction and minimize the formation of byproducts.

Q2: We are observing the formation of two diastereomers in a nearly 1:1 ratio after the phosphoramidation step. Is this expected, and how can we influence the diastereoselectivity?

A2: Yes, the reaction of a chiral molecule like (S,R,S)-AHPC with a chiral phosphoramidating agent (containing L- or D-alanine) will typically produce a mixture of two diastereomers at the phosphorus center (Rp and Sp). Achieving high diastereoselectivity in this step is challenging but can be influenced by several factors.

Improving Diastereoselectivity:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the phosphoramidating reagent can influence the stereochemical outcome of the reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one diastereomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the diastereomeric ratio. A screen of different solvents may be beneficial.

  • Diastereomerically Pure Reagents: It is possible to synthesize and isolate single diastereomers of the phosphoramidating reagent, which can then be used to produce a single diastereomer of the final product.[6]

Section 3: Purification and Scale-Up

Q1: What are the recommended methods for separating the final this compound diastereomers at a preparative scale?

A1: The separation of diastereomers, especially on a larger scale, is a significant challenge due to their similar physical properties.[7]

Purification Strategies:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is often the most effective method for separating diastereomers.[8][9] For scale-up, preparative chiral chromatography is a viable option.[10]

  • Fractional Crystallization: If the diastereomers form crystalline solids, fractional crystallization can be a cost-effective method for separation on a large scale. This involves finding a solvent system where one diastereomer is significantly less soluble than the other.[11]

  • Diastereomeric Salt Resolution: If the molecule has an acidic or basic handle, it can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[10]

Q2: What are the key considerations when scaling up the entire synthesis of this compound from grams to kilograms?

A2: Scaling up a complex, multi-step synthesis presents numerous challenges beyond simple multiplication of reagent quantities.[]

Key Scale-Up Considerations:

  • Heat Transfer: Reactions that are easily controlled in small flasks can become highly exothermic and dangerous in large reactors. A thorough thermal safety assessment is crucial.

  • Mass Transfer: Efficient mixing becomes more difficult on a larger scale. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation.

  • Reagent Addition and Work-up: The methods for adding reagents and working up the reaction may need to be modified for larger scales. For example, extractions and filtrations can be more time-consuming and may require specialized equipment.

  • Process Safety: A comprehensive safety review should be conducted before any scale-up, considering the flammability, toxicity, and reactivity of all materials.

Data Presentation

Table 1: Comparison of Chiral Purification Techniques for Diastereomer Separation

TechniqueScaleThroughputCostKey Considerations
Analytical Chiral HPLC/SFC mgHighLowMethod development, screening of chiral stationary phases.[]
Preparative Chiral HPLC/SFC g to kgMediumHighHigh solvent consumption, requires specialized equipment.[10]
Fractional Crystallization g to multi-kgLowLowRequires crystalline material, solvent screening is critical.[11]
Diastereomeric Salt Resolution g to multi-kgLowMediumRequires an acidic or basic functional group, screening of resolving agents.[10]

Experimental Protocols

Protocol 1: General Procedure for Phosphoramidation
  • Materials: (S,R,S)-AHPC (with protected hydroxyl group), Alanine-derived phosphoramidating agent, Activator (e.g., 1H-Tetrazole), Anhydrous solvent (e.g., Dichloromethane or Acetonitrile), Triethylamine (B128534).

  • Procedure:

    • Dissolve (S,R,S)-AHPC and the activator in the anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • In a separate flask, dissolve the phosphoramidating agent and triethylamine in the anhydrous solvent.

    • Slowly add the solution of the phosphoramidating agent to the (S,R,S)-AHPC solution over a period of 1-2 hours.

    • Allow the reaction to stir at the specified temperature for the determined reaction time, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Perform an aqueous work-up to remove water-soluble impurities.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the diastereomeric mixture of this compound.

Protocol 2: Analytical Chiral HPLC for Diastereomeric Purity
  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). The selection of the column is critical and may require screening.[14]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds).[15]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Controlled, often at room temperature or slightly elevated.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two diastereomers should appear as two separate peaks with different retention times. The ratio of the peak areas can be used to determine the diastereomeric ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Chiral Starting Material (e.g., 4-Hydroxyproline) core_synthesis Multi-step Synthesis of (S,R,S)-AHPC Core start->core_synthesis protection Hydroxyl Group Protection core_synthesis->protection phosphoramidation Phosphoramidation with Alanine Moiety protection->phosphoramidation deprotection Deprotection phosphoramidation->deprotection final_product This compound (Diastereomeric Mixture) deprotection->final_product purification Diastereomer Separation (e.g., Chiral Chromatography) final_product->purification analysis Purity & Identity Analysis (HPLC, NMR, MS) purification->analysis isolated_diastereomer Isolated Diastereomer analysis->isolated_diastereomer

Caption: High-level experimental workflow for the synthesis and purification of this compound.

signaling_pathway AHPC_Ala This compound (Prodrug) Cell_Membrane Cell Membrane AHPC_Ala->Cell_Membrane AHPC (S,R,S)-AHPC (Active Ligand) Cell_Membrane->AHPC Intracellular Metabolism VHL VHL E3 Ligase AHPC->VHL Target_Protein Target Protein VHL->Target_Protein Forms Ternary Complex Target_Protein->VHL Proteasome Proteasome Target_Protein->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Target_Protein Ubiquitination Degradation Degradation Products Proteasome->Degradation

Caption: Putative intracellular activation and mechanism of action for this compound as a PROTAC precursor.

References

Technical Support Center: (S,R,S)-AHPC-Ala Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of (S,R,S)-AHPC-Ala conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates, which are complex chiral molecules requiring high purity for downstream applications. The primary purification method discussed is High-Performance Liquid Chromatography (HPLC), a powerful technique for such separations.[1][2]

Issue 1: Poor Chromatographic Resolution (Peak Tailing or Broadening)

Question: My HPLC chromatogram shows significant peak tailing or broadening for my this compound conjugate. What are the potential causes and solutions?

Answer:

Peak tailing and broadening are common issues that can compromise purity assessment and fraction collection. The potential causes can be categorized as follows:

  • Secondary Interactions: The highly polar nature of the conjugate can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened peaks.[3][4]

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and buffer concentration, may not be optimal for the conjugate's chemical properties.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when operated at pH extremes.[3]

Solutions:

  • Modify Mobile Phase:

    • Add an Ion-Pairing Agent: Introduce a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can protonate silanol groups and reduce secondary interactions.

    • Adjust Buffer Concentration: Use a buffer concentration between 10-25 mM to ensure stable operation and minimize unwanted interactions.[3]

  • Optimize Injection:

    • Reduce Sample Concentration: Perform a dilution series to find the optimal sample concentration that does not overload the column.

    • Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[5]

  • Column Management:

    • Use a High-Purity Silica (B1680970) Column: Modern columns with end-capping are designed to minimize silanol interactions.[3]

    • Install a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifespan.[6]

Issue 2: Difficulty in Separating Diastereomers

Question: I am struggling to separate the desired (S,R,S) diastereomer from other stereoisomers formed during synthesis. How can I improve chiral resolution?

Answer:

Separating stereoisomers is a significant challenge in chiral compound purification.[2][7] Since this compound conjugates have multiple chiral centers, achieving high diastereomeric purity is critical.

  • Chiral Stationary Phases (CSPs): The most effective method is to use an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs are versatile and widely used for their excellent chiral recognition abilities.[2]

  • Alternative Chromatographic Techniques: Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing better resolution and faster run times with reduced solvent consumption.[1][7]

  • Method Development:

    • Solvent Screening: Test different mobile phase compositions (e.g., hexane/isopropanol vs. methanol/acetonitrile) to alter the selectivity.

    • Temperature Optimization: Adjusting the column temperature can influence the interactions between the analyte and the stationary phase, sometimes improving separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting protocol for purifying a crude this compound conjugate?

A1: A common two-step purification strategy is recommended:

  • Crude Purification: Start with automated flash chromatography on a silica gel column to remove major impurities from the synthesis.

  • Final Purification: Proceed with preparative Reverse-Phase HPLC (RP-HPLC) for high-resolution separation and to isolate the desired pure conjugate.

Q2: My conjugate appears to be degrading during purification. How can I prevent this?

A2: Degradation can be a concern, especially with complex molecules containing labile functional groups.

  • pH Control: Ensure the mobile phase pH is within the stable range for your conjugate and the column (typically pH 2-8 for silica-based columns).[3][6]

  • Temperature: Avoid excessive temperatures. Run the purification at room temperature unless a higher temperature is required for resolution.

  • Minimize Time in Solution: Once purified fractions are collected, remove the solvent (e.g., by lyophilization) as soon as possible to prevent degradation in solution.

Q3: How can I confirm the purity and identity of my final this compound conjugate?

A3: A combination of analytical techniques is essential:

  • Analytical HPLC: To determine purity, run the final product on a high-resolution analytical HPLC system. Purity is typically assessed by integrating the peak area at a specific UV wavelength.

  • Mass Spectrometry (MS): To confirm the identity, couple the HPLC to a mass spectrometer (LC-MS) to verify the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR): For structural confirmation and to verify stereochemistry where possible.

Quantitative Data Summary

The following tables present illustrative data from a typical two-step purification of an this compound conjugate.

Table 1: Flash Chromatography Performance

StepCrude ProductPost-Flash Chromatography
Input Mass (mg) 500180
Purity (by HPLC %) ~45%~85%
Yield (%) -36%

Table 2: Preparative RP-HPLC Refinement

ParameterCondition A (Methanol/Water + 0.1% TFA)Condition B (Acetonitrile/Water + 0.1% TFA)
Input Mass (mg) 8080
Final Product Mass (mg) 5562
Final Purity (by HPLC %) >98%>99%
Recovery Yield (%) 68.8%77.5%

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Method
  • System Preparation:

    • Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.[6]

  • Sample Preparation:

    • Dissolve the semi-purified conjugate from flash chromatography in a minimal amount of Dimethyl Sulfoxide (DMSO).

    • Dilute with Mobile Phase A to a final concentration of 10 mg/mL.

  • Chromatography:

    • Injection Volume: 1-5 mL, depending on column capacity.

    • Flow Rate: 15 mL/min.

    • Gradient:

      • 10-40% B over 5 minutes.

      • 40-70% B over 30 minutes.

      • 70-95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

    • Detection: Monitor at 254 nm and 280 nm.

  • Post-Run:

    • Collect fractions corresponding to the main product peak.

    • Analyze fractions for purity using analytical LC-MS.

    • Pool pure fractions and lyophilize to obtain the final product as a TFA salt.

Visualizations

Diagram 1: General Purification and QC Workflow

This diagram illustrates the logical flow from the crude synthetic product to the final, quality-controlled this compound conjugate.

G cluster_purification Purification Stages cluster_qc Quality Control crude Crude Synthetic Product flash Step 1: Flash Chromatography (Silica Gel) crude->flash semi_pure Semi-Pure Conjugate (~85%) flash->semi_pure prep_hplc Step 2: Preparative RP-HPLC (C18 Column) semi_pure->prep_hplc fractions Collected Fractions prep_hplc->fractions lcms Purity & Identity Check (Analytical LC-MS) fractions->lcms pooling Pool Pure Fractions lcms->pooling lyophilize Lyophilization pooling->lyophilize final_product Final Product (>98% Pure) lyophilize->final_product G start Problem: Peak Tailing Observed check_overload Is column overloaded? (Reduce sample concentration) start->check_overload check_mobile_phase Are secondary interactions suspected? (Add 0.1% TFA to mobile phase) check_overload->check_mobile_phase No solution_overload Peak Shape Improved check_overload->solution_overload Yes check_column Is column old or degraded? (Flush or replace column) check_mobile_phase->check_column No solution_mobile_phase Peak Shape Improved check_mobile_phase->solution_mobile_phase Yes solution_column Peak Shape Improved check_column->solution_column Yes no_fix Problem Persists: Re-evaluate method check_column->no_fix No

References

Validation & Comparative

Validating the Efficacy of (S,R,S)-AHPC-Ala PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Among the various classes of PROTACs, those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant prominence.[2] This guide provides a comprehensive framework for validating the efficacy of (S,R,S)-AHPC-Ala PROTACs, with a particular focus on the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4). We present a comparative analysis of key validation methods, supported by experimental data and detailed protocols.

Mechanism of Action: Orchestrating Protein Degradation

This compound PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (e.g., a BRD4 inhibitor), a linker, and the (S,R,S)-AHPC moiety that engages the VHL E3 ligase.[2][3] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]

cluster_0 Cellular Environment Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex Binds to Warhead PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Recruited by (S,R,S)-AHPC Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Target Protein Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of this compound PROTAC-mediated protein degradation.

Comparative Analysis of Validation Methods

A robust validation of PROTAC efficacy requires a multi-pronged approach using orthogonal methods to provide a high degree of confidence.[1] Below is a comparison of key techniques for assessing the degradation of a target protein like BRD4.

Method Principle Key Parameters Advantages Limitations
Western Blotting Separates proteins by size, followed by detection with specific antibodies.[1]DC50 (concentration for 50% degradation), Dmax (maximum degradation)Widely accessible, provides information on protein size.Semi-quantitative, lower throughput.
LC-MS/MS Proteomics Identifies and quantifies thousands of proteins, providing a global view of protein level changes.[1]Fold change in protein abundanceUnbiased, high-throughput, identifies off-target effects.Requires specialized equipment and bioinformatics expertise.
Flow Cytometry Measures protein levels in individual cells using fluorescently labeled antibodies.[1]Mean Fluorescence Intensity (MFI)High-throughput, single-cell resolution.Can be affected by antibody specificity and cell permeability.
NanoBRET™ Assay Measures protein-protein interactions in live cells.[5]BRET ratioReal-time measurement of ternary complex formation.Requires genetic engineering of cells.
TR-FRET Assay Measures protein levels in cell lysates using antibodies and a fluorescent ligand.[6]TR-FRET ratioHomogeneous, high-throughput, no-wash format.Requires specific reagents and instrumentation.

Quantitative Efficacy of a VHL-based BRD4 PROTAC (MZ1)

While specific data for this compound PROTACs is not widely available, the well-characterized VHL-based BRD4 PROTAC, MZ1, serves as a representative example to illustrate typical efficacy parameters.

Cell Line Assay DC50 Dmax Timepoint
HeLaWestern Blot~100 nM>90%24 hours
22Rv1Western Blot~30 nM>95%24 hours
MDA-MB-231TR-FRET~25 nM>90%5 hours[6]
MCF7TR-FRET~50 nM>85%5 hours[6]

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol outlines the fundamental steps for assessing PROTAC-induced degradation of BRD4.

Materials:

  • Cell culture reagents

  • This compound PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or α-Tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells (e.g., HeLa, 22Rv1) and allow them to adhere overnight. Treat cells with varying concentrations of the this compound PROTAC or vehicle (DMSO) for the desired time (e.g., 8-24 hours).[7] Include a positive control for proteasome-dependent degradation by co-treating cells with the PROTAC and a proteasome inhibitor like MG132.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.[9]

  • Immunoblotting: Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[7]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]

  • Analysis: Quantify band intensities and normalize to the loading control. Determine DC50 and Dmax values.

cluster_1 Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (PROTAC concentrations, time course) Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA/Bradford Assay) Lysis->Quantification Electrophoresis 4. SDS-PAGE Quantification->Electrophoresis Transfer 5. Western Blot Transfer Electrophoresis->Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 7. Detection (ECL Substrate) Immunoblotting->Detection Analysis 8. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Western Blotting workflow for PROTAC validation.

Global Proteomics using LC-MS/MS

This protocol provides a general workflow for identifying on-target and potential off-target effects of a PROTAC.

Procedure:

  • Sample Preparation: Treat cells with the this compound PROTAC or vehicle. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequences and relative abundance.[1]

  • Data Analysis: Use specialized software to identify and quantify proteins across different treatment groups. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[1]

Logical Framework for Efficacy Validation

A systematic approach is crucial for validating the efficacy and mechanism of action of a novel PROTAC.

Start Start: Novel this compound PROTAC Degradation_Assay 1. Assess Target Degradation (Western Blot, TR-FRET) Start->Degradation_Assay Degradation_Observed Degradation Observed? Degradation_Assay->Degradation_Observed Proteasome_Dependence 2. Confirm Proteasome Dependence (Co-treatment with Proteasome Inhibitor) Degradation_Observed->Proteasome_Dependence Yes Optimize Optimize PROTAC Design (Linker, Warhead) Degradation_Observed->Optimize No Rescued Degradation Rescued? Proteasome_Dependence->Rescued E3_Ligase_Dependence 3. Confirm VHL Dependence (Competition with VHL ligand) Rescued->E3_Ligase_Dependence Yes Rescued->Optimize No Selectivity_Profile 4. Profile Selectivity (LC-MS/MS Proteomics) E3_Ligase_Dependence->Selectivity_Profile On_Target On-Target Selectivity? Selectivity_Profile->On_Target Functional_Assays 5. Evaluate Functional Consequences (Cell Viability, Target-related Phenotype) On_Target->Functional_Assays Yes On_Target->Optimize No Efficacious Efficacious PROTAC Functional_Assays->Efficacious

Caption: Logical workflow for validating PROTAC efficacy.

By employing this comprehensive validation framework, researchers can rigorously assess the efficacy, selectivity, and mechanism of action of novel this compound PROTACs, thereby accelerating their development as potential therapeutic agents.

References

Validating Target Engagement of VHL-Recruiting PROTACs in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase for targeted protein degradation. As a case study, we will focus on the validation of a PROTAC containing a ligand derived from the (S,R,S)-AHPC scaffold, exemplified by A947, a selective degrader of the chromatin remodeler SMARCA2.

The successful degradation of a target protein by a PROTAC is contingent on the formation of a stable ternary complex between the PROTAC, the target protein, and the recruited E3 ligase within the cellular environment. Therefore, robust and quantitative methods to confirm this engagement are critical for the development of effective PROTAC-based therapeutics.

PROTAC Mechanism of Action: A VHL-Recruiting System

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The (S,R,S)-AHPC scaffold is a key component of potent VHL ligands used in the design of many PROTACs.

PROTAC_MoA cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-based PROTAC (e.g., A947) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (SMARCA2) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Comparative Analysis of Cellular Target Engagement Assays

Several techniques can be employed to validate the cellular target engagement and subsequent degradation induced by PROTACs. Below is a comparison of key methodologies with a focus on the SMARCA2-targeting PROTAC A947 and its comparators.

Quantitative Performance Data

The following table summarizes the performance of A947 and a comparator, ACBI2, in degrading their target protein SMARCA2 and the closely related homolog SMARCA4. This data is primarily generated using In-Cell Western assays.

CompoundTargetDC50 (nM)Dmax (%)Selectivity (SMARCA4/SMARCA2 DC50)Cell LineAssay MethodReference
A947 SMARCA20.039>95%~30xSW1573In-Cell Western[1][2]
SMARCA41.1~92%SW1573In-Cell Western[1]
ACBI2 SMARCA21.3>95%~30xMOLM-13Immunoblot[3]
SMARCA438~80%MOLM-13Immunoblot[3]

Experimental Protocols

In-Cell Western (ICW) Assay for Protein Degradation

The In-Cell Western is a quantitative immunofluorescence-based assay performed in microplates, offering higher throughput than traditional Western blotting for determining protein levels.

Experimental Workflow:

ICW_Workflow A 1. Cell Seeding (96-well plate) B 2. PROTAC Treatment (Dose-response, 20h) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (Anti-SMARCA2 & Normalization Ab) D->E F 6. Secondary Antibody Incubation (Fluorescently-labeled) E->F G 7. Plate Imaging & Quantification F->G

Caption: In-Cell Western (ICW) experimental workflow.

Detailed Protocol (adapted from Cantley et al., 2022):

  • Cell Seeding: Seed SW1573 cells in 96-well black, clear-bottom plates at a density of 8,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of A947 or comparator compounds for 20 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash cells three times with PBS containing 0.1% Triton X-100.

    • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block with Odyssey Blocking Buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in Odyssey Blocking Buffer with 0.1% Tween-20. For example, use a rabbit anti-SMARCA2 antibody and a mouse antibody against a loading control protein.

  • Secondary Antibody Incubation: Wash plates four times with PBS with 0.1% Tween-20. Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash plates four times. Image the plate on a LI-COR Odyssey scanner. Quantify the fluorescence intensity for the target protein and normalize to the loading control.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein in living cells.

Experimental Workflow:

NanoBRET_Workflow A 1. Co-transfect cells with SMARCA2-NanoLuc & FBXO22-HaloTag B 2. Seed cells in 96-well white plates A->B C 3. Add HaloTag NanoBRET 618 Ligand B->C D 4. Add PROTAC/Degrader (Dose-response) C->D E 5. Add NanoBRET Substrate D->E F 6. Measure Luminescence & Fluorescence E->F G 7. Calculate NanoBRET Ratio F->G

Caption: NanoBRET™ target engagement experimental workflow.

Detailed Protocol (for Ternary Complex Formation, adapted from Villemure et al., 2025):

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for SMARCA2-NanoLuc (donor) and an E3 ligase-HaloTag (acceptor, e.g., FBXO22-HaloTag).

  • Cell Seeding: Plate transfected cells in 96-well white assay plates.

  • HaloTag Labeling: Add HaloTag NanoBRET 618 Ligand to the cells and incubate.

  • Compound Addition: Add the test compound (e.g., a SMARCA2 degrader) at various concentrations.

  • Substrate Addition: Add Nano-Glo® Luciferase Assay Substrate.

  • Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the BRET signal indicates PROTAC-induced proximity between the target and the E3 ligase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

Experimental Workflow:

CETSA_Workflow A 1. Treat cells with PROTAC/Degrader B 2. Heat cells to a range of temperatures A->B C 3. Cell Lysis B->C D 4. Separate soluble and aggregated proteins (Centrifugation) C->D E 5. Collect soluble fraction D->E F 6. Analyze protein levels (e.g., Western Blot, Mass Spec) E->F G 7. Plot melting curves F->G

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol (adapted from Villemure et al., 2025):

  • Cell Treatment: Treat cells (e.g., HCC515) with the degrader compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analysis: Analyze the levels of the target protein (e.g., SMARCA2) in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. The In-Cell Western assay provides a robust and medium-throughput method for quantifying protein degradation, making it suitable for structure-activity relationship studies. For a more direct and mechanistic understanding of target binding in a physiological context, the NanoBRET™ assay offers real-time analysis of compound affinity and ternary complex formation in living cells. The Cellular Thermal Shift Assay (CETSA®) provides a label-free method to confirm direct target binding by assessing protein stabilization. The choice of assay depends on the specific question being addressed, the available resources, and the stage of the drug discovery process. A multi-assay approach, combining quantification of degradation with direct biophysical measures of target engagement, provides the most comprehensive validation for advancing a VHL-recruiting PROTAC program.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for (S,R,S)-AHPC-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of novel chemical compounds like (S,R,S)-AHPC-Ala, a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a critical aspect of responsible chemical management. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on general best practices for the disposal of similar research-grade chemical compounds.

PROTACs are designed to harness the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] This mechanism of action underscores the biological activity of these molecules and the need for careful handling and disposal. All research compounds should be treated as potentially hazardous waste.[3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[4] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and related waste must be conducted in a controlled and compliant manner. Never dispose of this chemical down the drain or in the general trash.[3][5][6] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program.[3]

  • Waste Segregation: It is critical to segregate chemical waste by compatibility.[3] this compound waste should be collected separately from other waste streams to avoid unintended reactions.

  • Solid Waste Collection:

    • Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[4]

    • Contaminated materials such as pipette tips, tubes, and gloves should also be considered chemical waste and collected in a designated, sealed container.[4]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[4]

    • The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]

  • Container Management:

    • Use sturdy, leak-proof containers that are chemically compatible with the waste.[3] Whenever possible, use the original container.[3]

    • Keep waste containers closed except when adding waste.[6]

  • Spill Management:

    • In the event of a spill, prevent further leakage.[4]

    • For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[4]

    • For solid spills, carefully sweep or scoop the material to minimize dust generation.[4]

    • Collect all cleanup materials in a designated, sealed container for hazardous waste.[4]

    • Decontaminate the spill area with a suitable solvent and wash the area thoroughly.[4]

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4] Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[5]

Quantitative Data for Disposal Consideration

While a specific SDS for this compound is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS when available.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5.5 and 10.5 for dilute aqueous solutions, if permissible by EHS.[7]Corrosive waste requires special handling and segregation.[3]
Concentration Limits Varies by substance.Even low concentrations of potent compounds can render a solution hazardous.[3]
Container Size Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.[3]Limits the amount of waste stored in the lab before a scheduled pickup.[3]
Storage Store at -20°C for long-term stability.[8]Proper storage prevents degradation and potential formation of more hazardous byproducts.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]Segregation is crucial to prevent dangerous chemical reactions in waste containers.

Experimental Protocols: Waste Handling Workflow

The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following outlines the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

Step 2: Waste Segregation Segregate chemical waste by compatibility.[3] For instance, halogenated and non-halogenated solvents should be collected in separate containers. Solid waste contaminated with this compound should be placed in a designated solid waste container.

Step 3: Container Selection and Labeling Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[3] Label the container clearly with "Hazardous Waste" and the full chemical name of the contents.

Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area. Ensure secondary containment is used for liquid waste to prevent spills.[6]

Step 5: Disposal Request Once the container is full or needs to be removed, contact your institution's EHS department to schedule a waste pickup.[9]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_containment Containment & Labeling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) workspace Work in Ventilated Area (Fume Hood) solid_waste Solid Waste (Unused powder, contaminated labware) workspace->solid_waste liquid_waste Liquid Waste (Solutions, first rinse) segregate Segregate from Incompatible Chemicals container Use Labeled, Sealed, Chemically Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage secondary_containment Use Secondary Containment for Liquids ehs Contact Institutional EHS for Waste Pickup secondary_containment->ehs disposal Dispose via Approved Hazardous Waste Facility end End disposal->end start Start start->ppe

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC-Ala

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Ala is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC® (proteolysis-targeting chimeras) technology. Given its intended biological activity, it should be treated as a potent compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is crucial to minimize exposure when handling this compound. The selection of appropriate PPE depends on the specific laboratory operation and the associated risks.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesN95/FFP2 respirator or higher, depending on quantity and potential for aerosolizationLab coat
Solution Preparation Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or face shieldAs needed, based on risk assessmentLab coat
In Vitro / In Vivo Dosing Biological safety cabinet or appropriate ventilated enclosureNitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesAs needed, based on risk assessmentLab coat or disposable gown

Note: For chemicals of unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Donning PPE:

Properly putting on PPE is the first line of defense. The following sequence should be followed:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[2]

2. Handling the Compound:

  • Preparation: Conduct all manipulations of this compound within a certified chemical fume hood or other appropriate containment device.[3]

  • Weighing: Use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Storage: Store this compound in a cool, well-ventilated area, away from incompatible substances.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[5][6][7][8]

3. Doffing PPE:

The removal of PPE should be done carefully to prevent contamination of the user and the surrounding environment.

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and exposure to others.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not let the product enter drains.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Review Standard Operating Procedures (SOPs) prep1->prep2 prep3 Prepare and Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Containment (Fume Hood/BSC) handle1->handle2 handle3 Weigh/Aliquot or Prepare Solution handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Segregate Contaminated Waste handle4->clean1 clean2 Decontaminate Work Surfaces clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Dispose of Hazardous Waste per Guidelines clean3->clean4

Caption: This diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

PPE Selection Logic

G start Start: Handling this compound is_solid Is the compound a solid? start->is_solid is_aerosol Potential for aerosolization? is_solid->is_aerosol Yes is_splash Potential for splash? is_solid->is_splash No (Solution) is_aerosol->is_splash No ppe_solid Standard PPE + N95/FFP2 Respirator is_aerosol->ppe_solid Yes ppe_solution Standard PPE is_splash->ppe_solution No ppe_splash Standard PPE + Face Shield is_splash->ppe_splash Yes end Proceed with Caution ppe_solid->end ppe_solution->end ppe_splash->end

Caption: This flowchart illustrates the decision-making process for selecting appropriate PPE based on the physical form and handling risk of this compound.

References

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